

p-APMSF: A Technical Guide to a Potent Serine Protease Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-APMSF hydrochloride

Cat. No.: B1196485

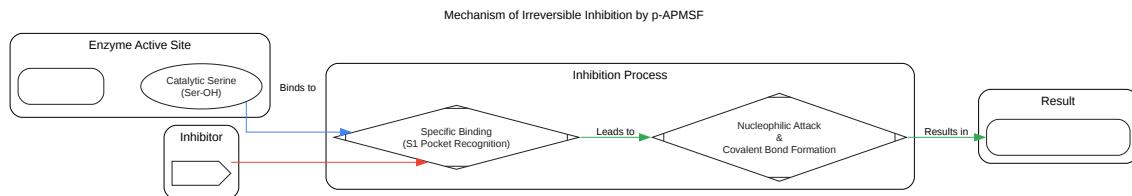
[Get Quote](#)

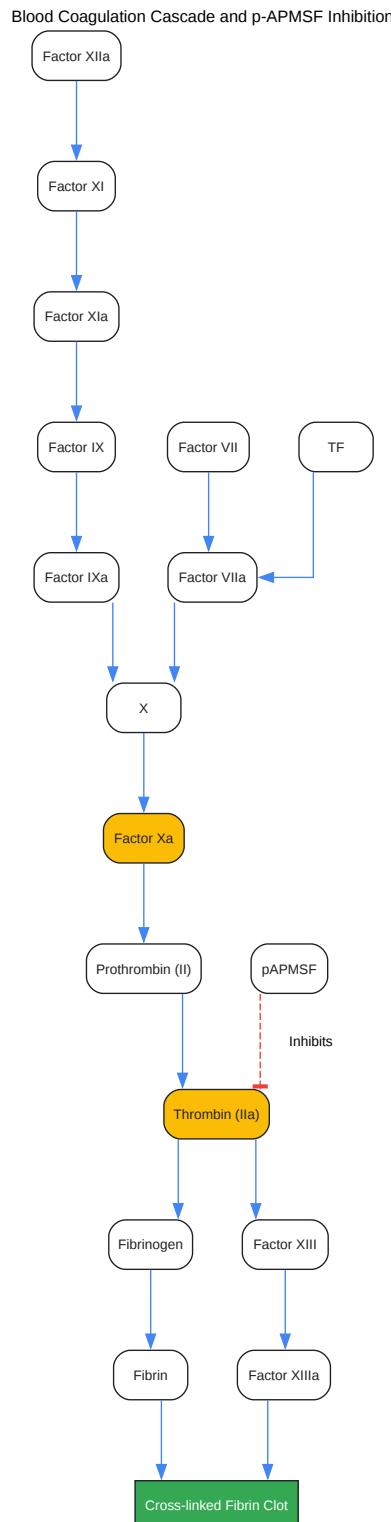
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (p-Amidinophenyl)methanesulfonyl fluoride (p-APMSF), a highly effective and specific irreversible inhibitor of trypsin-like serine proteases. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and applications in research and drug development, serving as a vital resource for professionals in the field.

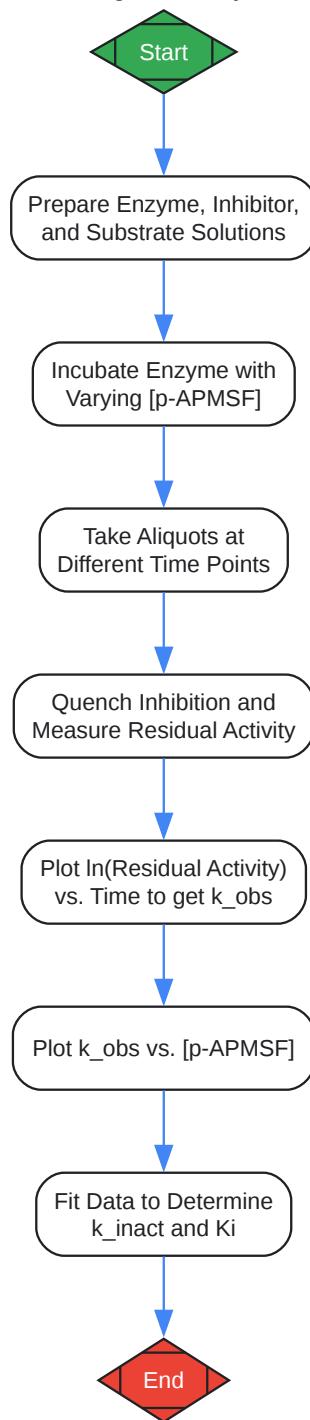
Introduction to p-APMSF

(p-Amidinophenyl)methanesulfonyl fluoride, commonly known as p-APMSF, is a powerful tool in the study of serine proteases.^{[1][2]} It exhibits specificity for proteases that cleave after positively charged amino acid residues, namely arginine and lysine.^{[3][4]} This specificity, combined with its irreversible mode of action, makes p-APMSF a valuable reagent for elucidating the roles of these enzymes in various physiological and pathological processes. Unlike the more commonly known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF), p-APMSF demonstrates significantly greater inhibitory activity, reportedly being up to 1000-fold more potent.^{[5][6]}


Chemical Structure:


- IUPAC Name: 4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride, monohydrochloride^[7]

- Molecular Formula: C₈H₉FN₂O₂S·HCl[2]
- Molecular Weight: 252.69 g/mol [2]


Mechanism of Action

p-APMSF functions as an irreversible inhibitor by forming a stable, covalent bond with the active site serine residue of the target protease.[1][8] The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine or lysine, allowing the inhibitor to be specifically recognized and bound by the S1 pocket of trypsin-like serine proteases.[3][9] Once positioned in the active site, the highly reactive sulfonyl fluoride moiety undergoes nucleophilic attack by the hydroxyl group of the catalytic serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, thereby permanently inactivating the enzyme.[8]

Workflow for Determining Inhibitory Kinetics of p-APMSF

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein targets of inflammatory serine proteases and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pharmacological Inhibition of Serine Proteases to Reduce Cardiac Inflammation and Fibrosis in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine proteases and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [p-APMSF: A Technical Guide to a Potent Serine Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196485#understanding-p-apmsf-as-a-serine-protease-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com